molecular formula C20H20N4O4 B14990739 4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

Cat. No.: B14990739
M. Wt: 380.4 g/mol
InChI Key: NBSUUBFHMXQAOL-UHFFFAOYSA-N
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Description

4-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 4-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the butanamide group: This step involves the reaction of the oxadiazole intermediate with a butanoyl chloride in the presence of a base.

    Introduction of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the oxadiazole intermediate reacts with a methoxyphenyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The oxadiazole ring can be reduced to an amine using hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with a metal catalyst, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

4-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE can be compared with other oxadiazole derivatives, such as:

    4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    4-{4-[3-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.

The uniqueness of 4-{4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

4-[4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide

InChI

InChI=1S/C20H20N4O4/c1-27-16-6-3-2-5-15(16)20-23-18(28-24-20)8-4-7-17(25)22-14-11-9-13(10-12-14)19(21)26/h2-3,5-6,9-12H,4,7-8H2,1H3,(H2,21,26)(H,22,25)

InChI Key

NBSUUBFHMXQAOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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